

Application Notes and Protocols: Enhancing Peptide Half-life in vivo with D-Histidine

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Compound of Interest

Compound Name: *D-Histidine*

Cat. No.: *B556032*

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Introduction

Therapeutic peptides offer high specificity and potency but are often limited by their short in vivo half-life due to rapid enzymatic degradation by proteases. A key strategy to overcome this limitation is the substitution of naturally occurring L-amino acids with their D-enantiomers. The incorporation of **D-histidine**, in particular, can significantly enhance a peptide's resistance to proteolysis, thereby extending its circulation time and improving its therapeutic efficacy. This document provides detailed application notes and protocols for the synthesis of **D-histidine**-containing peptides and the evaluation of their in vivo half-life.

Proteases are stereospecific enzymes that have evolved to recognize and cleave peptide bonds involving L-amino acids. The introduction of a D-amino acid, with its altered stereochemistry, disrupts the precise three-dimensional fit required for enzymatic activity. This steric hindrance at the cleavage site renders the peptide bond resistant to hydrolysis, prolonging the peptide's presence in the bloodstream and its availability to interact with its target.

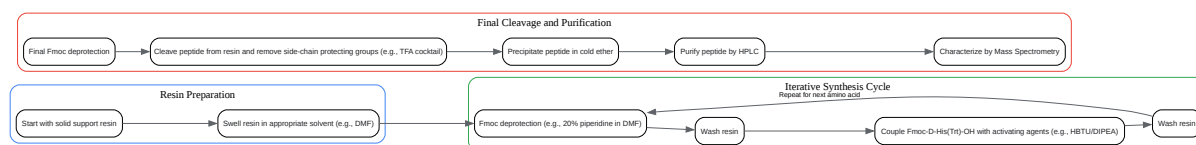
Data Presentation: Enhanced Stability with D-Amino Acid Substitution

The substitution of L-amino acids with D-amino acids has been shown to significantly increase the in vivo half-life of various peptides. While direct comparative in vivo data for L-histidine versus **D-histidine** substitution in the same peptide is not readily available in published literature, the principle has been demonstrated with other D-amino acid substitutions. The following table presents a quantitative example of this effect.

Peptide	Amino Acid at Position X	Half-life ($t_{1/2}$) in vivo	Fold Increase in Half-life	Species	Reference
GHRH(1-29)NH ₂ (Sermorelin)	L-Alanine (at position 2)	4.3 ± 1.4 min	-	Human	[1]
[D-Ala ²]-GHRH(1-29)NH ₂	D-Alanine (at position 2)	6.7 ± 0.5 min	~1.6-fold	Human	[1]

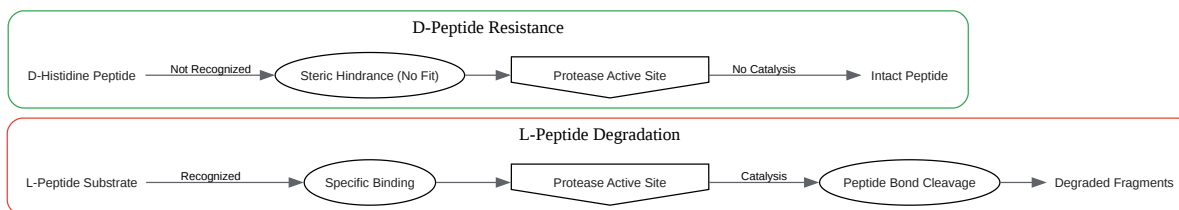
Note: This data for D-Alanine substitution illustrates the principle of increased half-life through D-amino acid incorporation. Similar effects are anticipated with **D-histidine** substitution, although the magnitude of the effect will be peptide-specific.

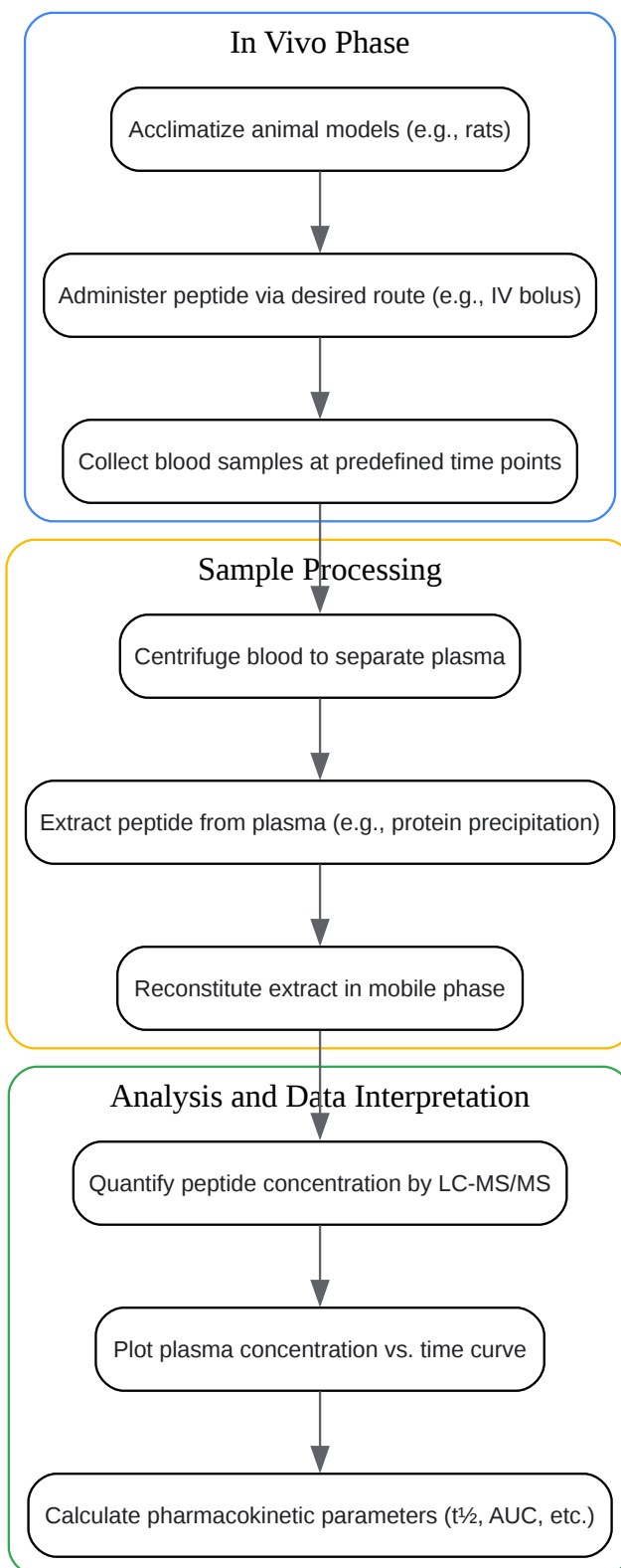
Mandatory Visualizations

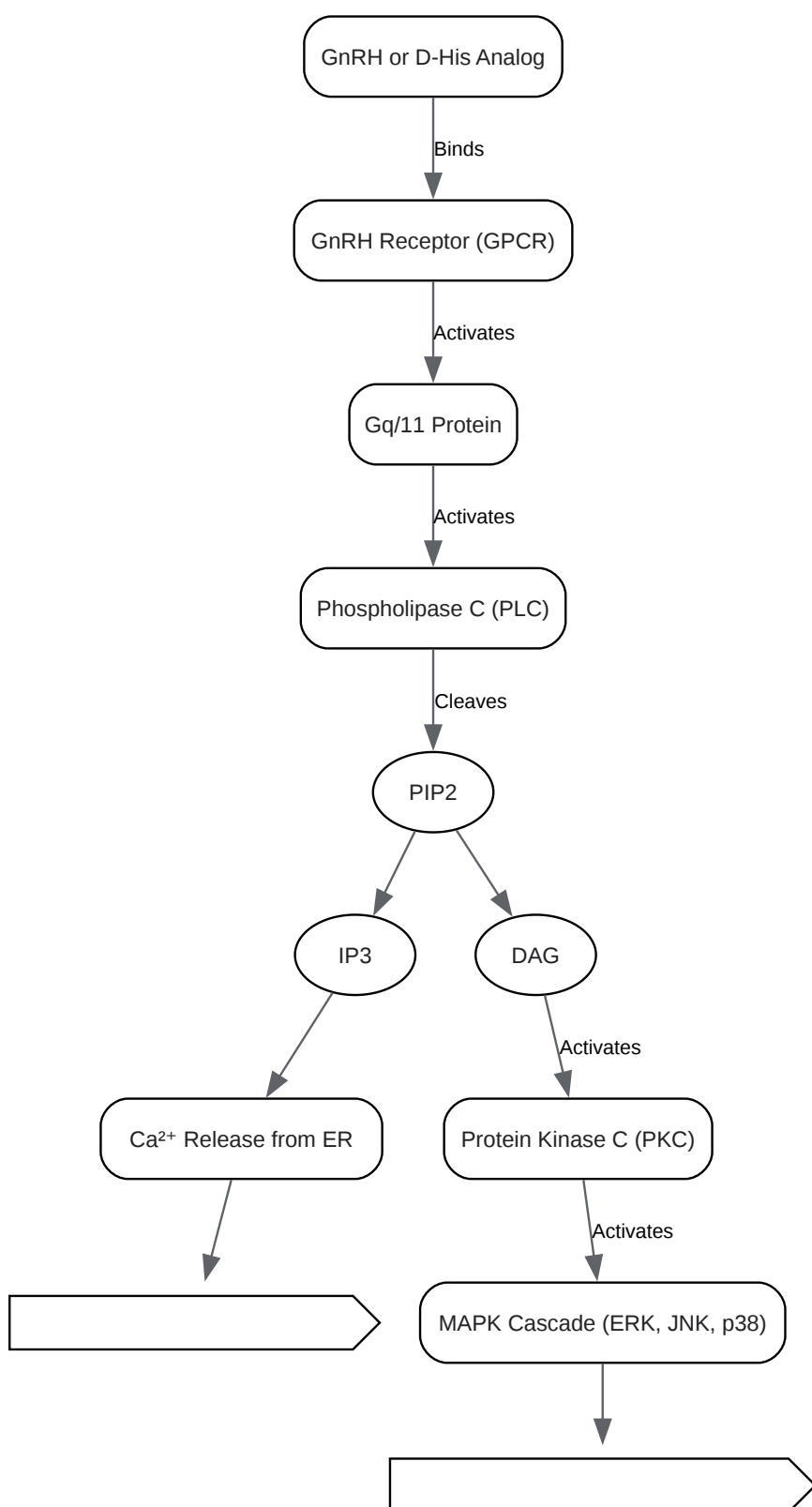


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Workflow for Solid-Phase Peptide Synthesis of a **D-Histidine** Peptide.







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References

- 1. Incorporation of D-Ala2 in growth hormone-releasing hormone-(1-29)-NH2 increases the half-life and decreases metabolic clearance in normal men - PubMed
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